2-Methyl-4-propylthiazole

Catalog No.
S793734
CAS No.
41981-63-9
M.F
C7H11NS
M. Wt
141.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-propylthiazole

CAS Number

41981-63-9

Product Name

2-Methyl-4-propylthiazole

IUPAC Name

2-methyl-4-propyl-1,3-thiazole

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

InChI

InChI=1S/C7H11NS/c1-3-4-7-5-9-6(2)8-7/h5H,3-4H2,1-2H3

InChI Key

KPTRSWJGYUCLLM-UHFFFAOYSA-N

SMILES

CCCC1=CSC(=N1)C

Canonical SMILES

CCCC1=CSC(=N1)C

2-Methyl-4-propylthiazole (CAS: 41981-63-9) is a high-impact, nitrogen- and sulfur-containing heterocyclic volatile organic compound (VOC) widely utilized in the flavor and fragrance (F&F) industry and as a specialized analytical standard [1]. Structurally characterized by a methyl group at the 2-position and a propyl chain at the 4-position of the thiazole ring, this compound is a primary chemical driver of the earthy, savory, and nutty organoleptic profiles found in premium fungi (such as Tuber species) and specific marine oils [2]. For industrial procurement, its core value lies in its extreme potency—exhibiting an olfactory threshold in the low parts-per-billion (ppb) range—and its lipophilic nature, which ensures excellent integration, uniform dispersion, and retention within fat-based emulsions and complex lipid matrices during thermal processing [3].

Substituting 2-Methyl-4-propylthiazole with more common alkylthiazoles, such as 2-isobutylthiazole or 2,4-dimethylthiazole, fundamentally alters the functional and sensory outcome of a formulation [1]. The specific placement and length of the propyl group at the C4 position dictate receptor binding affinity, shifting the profile from the 'green/tomato' notes of 2-isobutylthiazole to the target 'earthy/savory' profile required for meat alternatives and truffle profiles. Furthermore, attempting to use natural crude extracts (e.g., truffle oils) as a procurement substitute introduces severe batch-to-batch variability; natural extracts can fluctuate by 30-50% in specific VOC content due to edaphic and climatic factors during growth [2]. Procurement of the pure synthetic compound is therefore mandatory to achieve strict quality control, predictable scaling, and exact reproducibility in industrial applications without the risk of thermal flash-off associated with lower molecular weight analogs[3].

Thermal Volatility and Matrix Retention

During high-temperature food processing or formulation, the volatility of flavor compounds dictates the required dosing overhead. 2-Methyl-4-propylthiazole possesses a significantly higher boiling point compared to common lower-molecular-weight substitutes like 2,4-dimethylthiazole, resulting in exponentially lower vapor pressure at standard processing temperatures [1]. This structural advantage ensures superior retention within lipid matrices, preventing the compound from flashing off during thermal cycles and reducing the need for costly over-dosing [2].

Evidence DimensionBoiling point and thermal retention
Target Compound DataBoiling point ~195°C
Comparator Or Baseline2,4-Dimethylthiazole (Boiling point ~144°C)
Quantified Difference~51°C higher boiling point, yielding significantly lower volatility at 80-100°C processing temperatures.
ConditionsThermal processing of fat emulsions and savory matrices.

Procuring this specific heavier analog ensures flavor stability during high-temperature manufacturing, optimizing the bill of materials by minimizing evaporative loss.

Dosing Efficiency via Odor Threshold

The procurement value of an aroma chemical is heavily dependent on its detection threshold. While standard aliphatic baseline compounds like 1-octen-3-ol are used to impart earthy notes, they require dosing in the parts-per-million (ppm) range[1]. In contrast, 2-Methyl-4-propylthiazole, characteristic of sulfur-containing heterocyclic compounds, exhibits a highly potent olfactory threshold in the low parts-per-billion (ppb) range [2]. This allows formulators to achieve the desired sensory impact at drastically reduced concentrations.

Evidence DimensionOlfactory detection threshold
Target Compound DataLow ppb range (1-10 ppb)
Comparator Or Baseline1-Octen-3-ol (Low ppm to high ppb range)
Quantified Difference10x to 100x lower concentration required to achieve equivalent sensory impact.
ConditionsAqueous and lipid formulation bases.

Allows buyers to purchase significantly smaller volumes to achieve the required sensory profile, drastically reducing overall formulation costs.

Analytical Reproducibility vs. Crude Extracts

Industrial scaling requires exact reproducibility. Relying on natural Tuber extracts for the earthy/savory profile introduces massive supply chain risk, as the concentration of target VOCs like 2-Methyl-4-propylthiazole can vary by 30-50% depending on soil composition, host tree, and climate[1]. Procuring the pure synthetic compound (>98% purity) guarantees a standardized concentration with less than 2% variance batch-to-batch, ensuring consistent product scaling and regulatory compliance [2].

Evidence DimensionBatch-to-batch concentration variance of target VOC
Target Compound Data<2% variance (standardized synthetic purity)
Comparator Or BaselineNatural Tuber extract (30-50% variance)
Quantified DifferenceUp to 48% reduction in concentration variability.
ConditionsQuality control standardization for industrial food production.

Eliminates the unpredictability of natural sourcing, ensuring consistent product scaling and reliable QA/QC metrics.

Chromatographic Resolution for Quality Control

When used as an analytical standard for food authenticity or off-flavor detection, 2-Methyl-4-propylthiazole provides excellent chromatographic behavior. On standard non-polar columns (e.g., Rxi-5Sil MS), it elutes with a highly predictable Retention Index (RI ~1277-1280) [1]. This allows for baseline separation from common aliphatic matrix interferents found in complex lipids (like cuttlefish oil or truffle products), which often co-elute in crude mixtures [2].

Evidence DimensionRetention Index (RI) and baseline separation
Target Compound DataRI ~1277-1280 on non-polar columns
Comparator Or BaselineOverlapping RI values in crude aliphatic mixtures
Quantified DifferenceProvides a distinct, predictable retention window allowing >1.5 resolution factor from common non-heterocyclic lipids.
ConditionsGC-MS analysis of complex food matrices.

Provides analytical chemists with a reliable internal standard that does not co-elute with bulk lipids, streamlining QA/QC workflows.

High-Stability Savory Flavor Formulation

Due to its ~195°C boiling point and superior thermal retention compared to lower-MW thiazoles, this compound is the right choice for formulating vegan meat alternatives, savory snacks, and truffle-flavored oils. It ensures that the critical earthy/savory notes survive extrusion, baking, or high-temperature emulsification processes without requiring massive compensatory overdosing[1].

Analytical Standard for Food Authenticity and Off-Flavor Detection

Leveraging its distinct GC-MS retention index (RI ~1277-1280) and baseline separation from bulk lipids, 2-Methyl-4-propylthiazole serves as an ideal reference standard. It is heavily utilized by QA/QC laboratories to verify the authenticity of premium truffle products and to quantify specific off-flavors in marine oils (e.g., cuttlefish or tuna oils), where it acts as a principal marker of organoleptic quality [2].

Standardized Lipid-Based Matrix Scenting

Where natural extracts fail due to 30-50% batch-to-batch variability, this pure synthetic compound provides exact reproducibility. It is the preferred choice for industrial formulators creating standardized lipid matrices and fat emulsions, allowing for precise, low-ppb dosing that scales predictably across global manufacturing sites [3].

XLogP3

2.5

Other CAS

41981-63-9

Wikipedia

2-Methyl-4-propylthiazole

Dates

Last modified: 04-14-2024

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